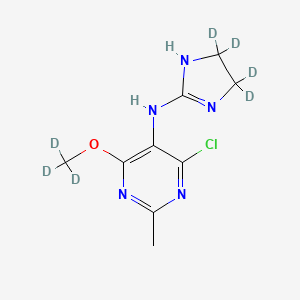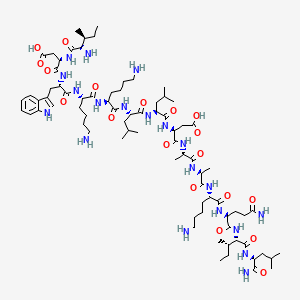
Ac-DMQD-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-DMQD-pNA, also known as Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-nitroanilide, is a peptide substrate commonly used in biochemical research. It is particularly known for its role in studying caspase activity, which is crucial in the process of apoptosis (programmed cell death). The compound has a molecular weight of 669.66 and a chemical formula of C26H35N7O12S .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DMQD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. The peptide chain is then cleaved from the resin and purified.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ac-DMQD-pNA primarily undergoes hydrolysis reactions catalyzed by caspases. These reactions are crucial for studying enzyme kinetics and inhibitor screening.
Common Reagents and Conditions
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.
Enzymes: Recombinant caspases such as caspase-1 and caspase-3.
Detection: The release of p-nitroaniline is monitored using a spectrophotometer at 405 nm.
Major Products
p-Nitroaniline: The primary product formed from the hydrolysis of this compound.
Aplicaciones Científicas De Investigación
Ac-DMQD-pNA is widely used in various fields of scientific research:
-
Biochemistry
Enzyme Kinetics: Used to study the kinetics of caspase enzymes.
Inhibitor Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.
-
Cell Biology
Apoptosis Research: Utilized to investigate the role of caspases in apoptosis.
-
Medicine
Drug Development: Aids in the development of therapeutic agents targeting caspases for diseases such as cancer and neurodegenerative disorders.
-
Industry
Biotechnology: Applied in the production of recombinant proteins and peptides.
Mecanismo De Acción
Ac-DMQD-pNA functions as a substrate for caspase enzymes. The mechanism involves the recognition and binding of the peptide by the active site of the caspase. The enzyme then catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Comparación Con Compuestos Similares
Similar Compounds
Ac-DEVD-pNA: Another peptide substrate used for caspase activity assays.
Ac-YVAD-pNA: A substrate specific for caspase-1.
Uniqueness
Ac-DMQD-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain caspases. Its use in apoptosis research and enzyme kinetics distinguishes it from other peptide substrates .
Propiedades
Fórmula molecular |
C26H35N7O12S |
|---|---|
Peso molecular |
669.7 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1 |
Clave InChI |
LHKPPRWOHBASDX-VJANTYMQSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
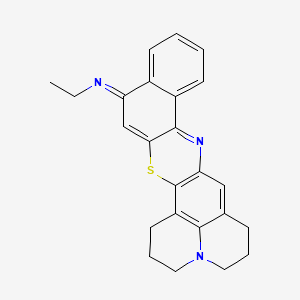

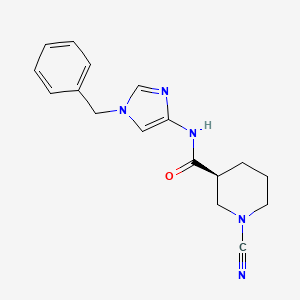

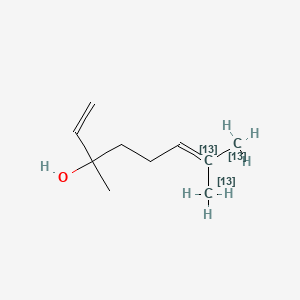
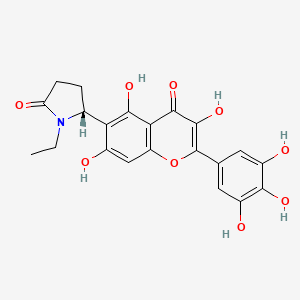



![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
